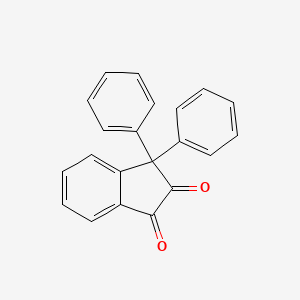
3,3-diphenyl-1H-indene-1,2(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diphenyl-1H-indene-1,2(3H)-dione is an organic compound characterized by its indene backbone with two phenyl groups attached at the 3-position and a dione functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diphenyl-1H-indene-1,2(3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with indene and benzaldehyde.
Reaction Conditions: A common method involves the use of a base such as sodium hydroxide in an ethanol solvent.
Reaction Mechanism: The reaction proceeds through a condensation reaction, forming the indene backbone with phenyl groups attached.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
3,3-Diphenyl-1H-indene-1,2(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the dione to diols.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids or bases.
Major Products
Oxidation: Quinones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3,3-Diphenyl-1H-indene-1,2(3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3,3-diphenyl-1H-indene-1,2(3H)-dione exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways related to its functional groups.
類似化合物との比較
Similar Compounds
3-Phenyl-1H-indene-1,2(3H)-dione: Lacks one phenyl group compared to 3,3-diphenyl-1H-indene-1,2(3H)-dione.
1,2-Indanedione: A simpler structure without phenyl groups.
Uniqueness
This compound is unique due to its dual phenyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.
特性
分子式 |
C21H14O2 |
|---|---|
分子量 |
298.3 g/mol |
IUPAC名 |
3,3-diphenylindene-1,2-dione |
InChI |
InChI=1S/C21H14O2/c22-19-17-13-7-8-14-18(17)21(20(19)23,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
InChIキー |
YASANCVYQLSQQN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B15081249.png)
![4-({(E)-[4-((E)-{[4-(Aminosulfonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzenesulfonamide](/img/structure/B15081254.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15081266.png)
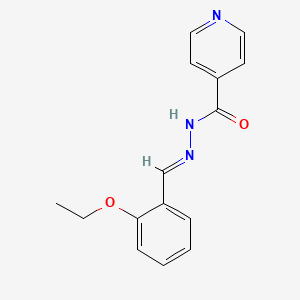
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B15081288.png)
![1-(4-Ethoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B15081291.png)
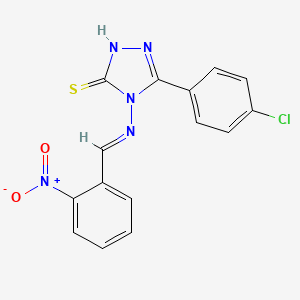
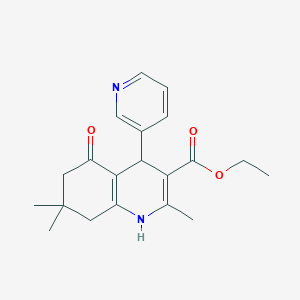
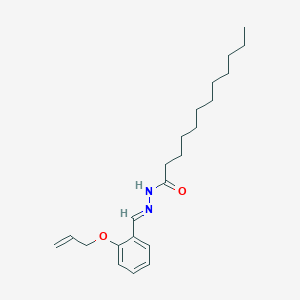
![4-bromo-2-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B15081320.png)
![5-(1-Hexyl-2-oxobenzo[d]azolidin-3-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B15081324.png)
![2,5-dimethyl-N'-[(E)-1-(2-naphthyl)ethylidene]-3-furohydrazide](/img/structure/B15081336.png)
![2-(biphenyl-4-yloxy)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15081342.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15081345.png)
